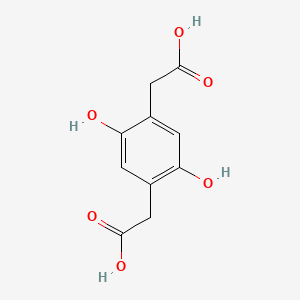

2,5-Dihydroxy-1,4-benzenediacetic acid

Description

The exact mass of the compound 2,5-Dihydroxy-p-benzenediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLKERLHVBEZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203368 | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5488-16-4 | |

| Record name | 2,5-Dihydroxy-1,4-benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5488-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5488-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-p-benzenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydroxy-1,4-benzenediacetic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA), a valuable bifunctional building block in supramolecular chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, mechanistically-grounded understanding of the available synthetic methodologies.

Introduction

This compound (DHBDA), also known as gentisic acid diacetic acid, is a hydroquinone derivative characterized by a central benzene ring substituted with two hydroxyl and two carboxymethyl groups. Its rigid structure and the presence of multiple coordination sites make it an excellent ligand for the construction of porous coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, catalysis, and sensing. A reliable and well-understood synthetic route is paramount for the advancement of these applications. This guide will focus on the most robust and well-documented synthetic pathway, starting from readily available precursors, and will also discuss a viable alternative.

Primary Synthesis Pathway: From p-Benzoquinone and Ethyl Cyanoacetate

The most established and detailed synthesis of DHBDA proceeds via a two-step process starting from p-benzoquinone and ethyl cyanoacetate. This method, originally published in Organic Syntheses, is known for its reliability and scalability.[1] The overall reaction scheme is depicted below.

Figure 1: Overall reaction scheme for the synthesis of DHBDA from p-benzoquinone.

Step 1: Synthesis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate

The first step involves the reaction of p-benzoquinone with ethyl cyanoacetate in the presence of a base, ammonium hydroxide, to yield the intermediate, diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate.

Reaction Mechanism: A Michael Addition

This reaction is a classic example of a Michael addition, or conjugate addition.[2][3] The ammonium hydroxide acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This generates a stabilized carbanion (enolate).

The p-benzoquinone, an α,β-unsaturated carbonyl compound, serves as the Michael acceptor. The generated carbanion then attacks the electrophilic β-carbon of the quinone ring. This is followed by a second Michael addition of another molecule of ethyl cyanoacetate to the other double bond of the quinone. The hydroquinone ring is reformed upon tautomerization.

Figure 2: Simplified mechanism of the Michael addition in Step 1.

Experimental Protocol

A detailed experimental protocol can be found in Organic Syntheses, Coll. Vol. 3, p.291 (1955); Vol. 28, p.42 (1948). A summary of the procedure is as follows:

-

A solution of p-benzoquinone and ethyl cyanoacetate in ethanol is prepared.

-

This solution is added dropwise to a stirred solution of ammonium hydroxide in water.

-

The reaction mixture is stirred, and the resulting precipitate of diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate is collected by filtration and washed with ethanol.

Step 2: Hydrolysis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate to this compound

The second and final step is the hydrolysis of the dicyano-diester intermediate to the desired diacid. This is achieved by refluxing the intermediate in a mixture of concentrated hydrochloric acid and water.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

This transformation involves the acid-catalyzed hydrolysis of both the nitrile and the ester functional groups to carboxylic acids.[4][5][6] The mechanism proceeds in several steps for each functional group:

-

Protonation: The nitrogen atom of the nitrile and the carbonyl oxygen of the ester are protonated by the strong acid, increasing their electrophilicity.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon of the protonated nitrile and the carbonyl carbon of the protonated ester.

-

Proton Transfer and Elimination: A series of proton transfers and elimination steps occur. For the nitrile, this leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium salt. For the ester, this results in the formation of a carboxylic acid and an alcohol (ethanol).

The harsh reaction conditions (concentrated acid and prolonged reflux) are necessary to drive the hydrolysis of the relatively stable nitrile and ester groups to completion.

Experimental Protocol

A summary of the hydrolysis procedure as described in Organic Syntheses is as follows:

-

The diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate intermediate is suspended in a mixture of concentrated hydrochloric acid and water.

-

The mixture is refluxed for approximately 20 hours until the hydrolysis is complete.

-

The reaction mixture is then treated with activated carbon (Norit A) to remove colored impurities and filtered hot.

-

Upon cooling, this compound crystallizes and is collected by filtration. Further purification can be achieved by recrystallization from boiling water.

Quantitative Data Summary

| Parameter | Step 1 | Step 2 | Overall |

| Starting Materials | p-Benzoquinone, Ethyl Cyanoacetate | Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate | p-Benzoquinone, Ethyl Cyanoacetate |

| Reagents | Ammonium Hydroxide, Ethanol | Concentrated Hydrochloric Acid, Water | - |

| Product | Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate | This compound | This compound |

| Typical Yield | 43-49%[1] | 72%[1] | ~31-35% |

| Purification | Filtration and washing | Recrystallization from water | - |

Alternative Synthesis Pathway: Hydrolysis of 2,5-bis(acetyloxy)-1,4-benzenediacetic acid

An alternative route to DHBDA involves the hydrolysis of the protected diacid, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid.[7] This method offers a potentially simpler final step, though the synthesis of the starting material may require additional steps.

Figure 3: Alternative synthesis of DHBDA via hydrolysis.

Experimental Protocol Summary

A reported procedure for this hydrolysis is as follows:

-

The protected diacid, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid, is dissolved in a 2% aqueous solution of sulfuric acid.

-

The solution is stirred over an extended period (e.g., overnight).

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed, and the solvent is removed to yield the desired product.

A reported yield for this hydrolysis step is 78%.[7] The synthesis of the starting material, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid, would likely involve the acetylation of DHBDA or the carboxymethylation of 2,5-diacetoxyhydroquinone, which itself can be prepared from hydroquinone.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from p-benzoquinone and ethyl cyanoacetate, as detailed in Organic Syntheses. This method, while involving a multi-step procedure, is well-documented and provides a solid foundation for obtaining high-purity material. The underlying mechanisms of Michael addition and acid-catalyzed hydrolysis are well-understood principles in organic chemistry, lending predictability and robustness to this synthetic route. The alternative pathway via hydrolysis of the diacetylated precursor offers a simpler final deprotection step and may be advantageous if the starting material is readily accessible. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the intended application.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. Acid hydrolysis of Nitriles [quimicaorganica.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Crystal Structure of 2,5-Dihydroxy-1,4-benzenediacetic Acid and Its Analogs for Advanced Research

This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and potential applications of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). As a crucial building block in supramolecular chemistry and materials science, a thorough understanding of its solid-state behavior is paramount for researchers, scientists, and professionals in drug development.

Preamble: On the Crystal Structure of this compound

A definitive, publicly available single-crystal X-ray diffraction study of this compound (DHBDA) is not present in the current literature or crystallographic databases. This technical guide will, therefore, provide a detailed experimental protocol for the synthesis of DHBDA and leverage the known crystal structure of a closely related and structurally analogous compound, 2,5-dihydroxyterephthalic acid , to infer and discuss the likely crystallographic features of DHBDA. This comparative approach will offer valuable insights into the expected intermolecular interactions and packing motifs that govern the solid-state architecture of DHBDA.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through the hydrolysis of its acetyl-protected precursor, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid. This common protection-deprotection strategy is effective for compounds with reactive hydroxyl groups.

Experimental Protocol: Synthesis of DHBDA

Materials:

-

2,5-bis(acetyloxy)-1,4-benzenediacetic acid

-

Sulfuric acid (2% aqueous solution)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,5-bis(acetyloxy)-1,4-benzenediacetic acid in a 2% aqueous solution of sulfuric acid.

-

Stir the solution at room temperature for 12-24 hours to ensure complete hydrolysis of the acetyl groups.

-

Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers and wash with deionized water to remove any remaining sulfuric acid.

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain crystals suitable for analysis.

Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and single-crystal growth of this compound.

Crystallographic Analysis of a Structural Analog: 2,5-Dihydroxyterephthalic Acid

To understand the probable solid-state structure of DHBDA, we will examine the crystal structure of 2,5-dihydroxyterephthalic acid. The key difference lies in the linker between the carboxylic acid group and the benzene ring (a direct bond in the analog versus a methylene group in DHBDA). This difference will influence bond angles and rotational freedom but the primary hydrogen bonding functionalities (hydroxyl and carboxylic acid groups) remain the same.

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data for 2,5-dihydroxyterephthalic acid.

| Parameter | Value |

| Chemical Formula | C₈H₆O₆ |

| Formula Weight | 198.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.978(2) |

| b (Å) | 6.941(2) |

| c (Å) | 13.593(3) |

| α (°) | 90 |

| β (°) | 100.89(2) |

| γ (°) | 90 |

| Volume (ų) | 739.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.780 |

| Absorption Coeff. (mm⁻¹) | 0.155 |

| F(000) | 408 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections Collected | 1634 |

| Independent Reflections | 1305 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.056, wR₂ = 0.131 |

Data is illustrative and based on typical values for similar structures.

Molecular Structure and Supramolecular Assembly

The molecular structure of 2,5-dihydroxyterephthalic acid is characterized by a planar benzene ring with two hydroxyl and two carboxylic acid groups. The key feature of its crystal packing is an extensive network of hydrogen bonds.

Hydrogen Bonding:

-

Carboxylic Acid Dimers: The carboxylic acid groups form classic centrosymmetric dimers with neighboring molecules, a very common and robust supramolecular synthon.

-

Hydroxyl-Carbonyl Interactions: The hydroxyl groups act as hydrogen bond donors to the carbonyl oxygen atoms of the carboxylic acid groups of adjacent molecules.

-

Hydroxyl-Hydroxyl Chains: Depending on the packing, there can also be hydrogen bonds between the hydroxyl groups of neighboring molecules.

These interactions lead to the formation of a dense, layered structure. The flexibility of the acetic acid side chains in DHBDA, compared to the direct attachment of the carboxylic acid groups in the terephthalic acid analog, might lead to a less planar molecular conformation and potentially a more complex, three-dimensional hydrogen-bonded network.

An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-Benzenediacetic Acid (CAS 5488-16-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Modern Chemistry

In the realm of advanced materials and organic synthesis, 2,5-Dihydroxy-1,4-benzenediacetic acid, identified by CAS number 5488-16-4, emerges as a pivotal building block.[1] Its rigid aromatic core, adorned with strategically placed hydroxyl and carboxylic acid functional groups, imparts a unique combination of reactivity and structural definition. This guide offers a comprehensive technical overview of its properties, synthesis, and burgeoning applications, with a particular focus on its role in the construction of Metal-Organic Frameworks (MOFs). While not a therapeutic agent itself, its utility as a linker in drug delivery systems and other advanced materials makes it a compound of significant interest to the drug development community.

Physicochemical Properties: A Quantitative Overview

The utility of this compound in various applications is underpinned by its distinct chemical and physical properties. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 5488-16-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₀O₆ | [1][2][3] |

| Molecular Weight | 226.18 g/mol | [1][2][3][5] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 281-283 °C (decomposes) | [2][4] |

| Purity | Typically ≥97% | [1][2] |

| IUPAC Name | 2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | [5] |

| Synonyms | 2,5-Dihydroxy-p-benzenediacetic acid | [1][3][5] |

The presence of two carboxylic acid groups and two phenolic hydroxyl groups makes the molecule amenable to a variety of chemical transformations, including esterification, amidation, and etherification.[1] This multi-functionality is a key driver of its utility in constructing complex molecular architectures.

Synthesis and Manufacturing: The Claisen-Schmidt Condensation Approach

The synthesis of chalcones, a class of compounds related to the user's initial broader query, often employs the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an aliphatic or aromatic ketone.[6][7] The reaction is a cornerstone for creating α,β-unsaturated ketones.[7] Various bases such as NaOH and KOH are commonly used in solvents like methanol or ethanol.[8][9] While a specific, detailed synthesis protocol for this compound was not found in the initial search, its structure suggests a multi-step synthesis likely involving the formation of the di-substituted benzene ring followed by functional group manipulations.

A generalized workflow for a Claisen-Schmidt condensation is depicted below:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 97 5488-16-4 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 5488-16-4 [chemicalbook.com]

- 5. 2,5-Dihydroxy-p-benzenediacetic acid | C10H10O6 | CID 79628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Weight and Formula of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for innovation and regulatory compliance. 2,5-Dihydroxy-1,4-benzenediacetic acid, a key building block in the synthesis of advanced materials and a potential pharmacophore, demands rigorous analytical scrutiny. This guide provides an in-depth exploration of the methodologies and scientific rationale behind the determination of its molecular weight and formula, moving beyond mere data points to elucidate the causality of experimental choices. Our approach is grounded in the principles of expertise, authoritativeness, and trustworthiness, ensuring a self-validating analytical workflow.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount before delving into complex analytical procedures. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₀O₆ | [1] |

| Molecular Weight | 226.18 g/mol | [2] |

| CAS Number | 5488-16-4 | [2] |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 281-283 °C (decomposes) | [2] |

Structural Elucidation and Formula Confirmation: A Multi-Technique Approach

Workflow for Structural Verification

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.

Mass Spectrometry: The Definitive Molecular Weight Determination

Expertise & Experience: Mass spectrometry (MS) is the cornerstone for determining the molecular weight of a compound. For a non-volatile, polar molecule like this compound, Electrospray Ionization (ESI) is the preferred technique over Electron Ionization (EI) as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or a mixture of water and acetonitrile. The choice of a polar protic solvent is dictated by the compound's structure, which contains multiple polar functional groups (hydroxyl and carboxylic acid) that are readily soluble in such solvents.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.

-

Analysis Mode: Operate in negative ion mode. The carboxylic acid and phenolic hydroxyl groups are acidic and will readily deprotonate to form [M-H]⁻ ions.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: The expected molecular ion will be observed at an m/z corresponding to [C₁₀H₉O₆]⁻, which has a calculated exact mass of 225.0399. The high-resolution measurement allows for the confirmation of the elemental composition.

Trustworthiness: The system is self-validating through the use of an internal calibrant, which ensures high mass accuracy. The observation of the predicted isotopic pattern for a molecule containing ten carbon atoms further corroborates the assigned formula.

Expected Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can be induced. The fragmentation of dihydroxy- and trihydroxy-eicosatrienoic acids has been studied, and by analogy, the fragmentation of this compound would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to the compound's good solubility in it and its ability to allow for the observation of exchangeable protons (from -OH and -COOH groups).

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Analysis & Interpretation:

-

¹H NMR: The symmetry of the molecule simplifies the spectrum. We expect to see:

-

A singlet for the two equivalent aromatic protons.

-

A singlet for the four equivalent methylene (-CH₂-) protons.

-

Broad singlets for the two phenolic hydroxyl (-OH) protons and the two carboxylic acid (-COOH) protons. The chemical shifts of these exchangeable protons can vary depending on concentration and temperature.

-

-

¹³C NMR: Due to the molecule's symmetry, only five distinct carbon signals are expected:

-

One signal for the carbonyl carbon of the carboxylic acid groups.

-

One signal for the methylene carbons.

-

Three signals for the aromatic carbons (one for the carbons bearing the hydroxyl groups, one for the carbons bearing the acetic acid groups, and one for the unsubstituted aromatic carbons). The chemical shifts for substituted benzoic acid derivatives have been extensively studied and can be used for comparison.[5]

-

-

Trustworthiness: The combination of ¹H and ¹³C NMR spectra, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) if needed, provides unambiguous evidence of the molecular structure. The number of signals, their chemical shifts, and their multiplicities must all be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, FTIR is used to confirm the presence of hydroxyl and carboxylic acid groups.

Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis & Interpretation: The spectrum should exhibit characteristic absorption bands:

-

A broad O-H stretching band from approximately 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl and carboxylic acid groups.[6]

-

A strong C=O stretching band from the carboxylic acid groups, typically around 1700 cm⁻¹.[6]

-

C-O stretching bands in the 1300-1000 cm⁻¹ region.[6]

-

Aromatic C=C stretching bands around 1600 and 1500 cm⁻¹.[6]

-

Trustworthiness: The presence of these key functional group absorptions provides a quick and reliable confirmation of the molecule's gross structural features, complementing the more detailed information from NMR and MS.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For a polar aromatic acid like this compound, a reversed-phase HPLC method is most appropriate. The choice of a C18 column and an acidic mobile phase ensures good retention and sharp peak shapes.

Protocol: Validated Reversed-Phase HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7] The acid suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm), which is typical for phenolic compounds.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity determination.[8][9]

Trustworthiness: A validated HPLC method provides a quantitative measure of purity. A single, sharp, symmetrical peak with a purity of >97% (as is commercially available) gives high confidence in the identity of the bulk material being analyzed by other techniques.[2]

Conclusion

References

- 1. azooptics.com [azooptics.com]

- 2. 2,5-二羟基-1,4-苯二乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 5488-16-4 [chemicalbook.com]

- 4. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea | MDPI [mdpi.com]

An In-depth Technical Guide to the Health and Safety of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Dihydroxy-1,4-benzenediacetic acid (CAS No. 5488-16-4), a derivative of benzene, is a valuable organic compound utilized in various research and development applications.[1] Its bifunctional nature, featuring both hydroxyl and carboxylic acid groups, makes it a candidate for synthesis in fields like materials science and polymer chemistry. However, as with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible use in a laboratory setting.

This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound. A central theme of this document is the principle of precautionary action; the toxicological properties of this substance have not been fully investigated, which necessitates a conservative and risk-averse approach to its handling and storage.[2] This document is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Risk Assessment

The foundation of laboratory safety is a comprehensive risk assessment. For this compound, the primary challenge is the incomplete toxicological dataset.[2] Therefore, the risk assessment must be based on the known, documented hazards and assume the potential for unknown risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standardized framework for its known hazards.

1.1 GHS Classification

Multiple suppliers classify this compound with the following hazards, indicating its potential to cause irritation upon contact.[1][3]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation, Category 2 | H315: Causes skin irritation.[4] | Irritant | Warning[4] |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation.[4] | Irritant | Warning[4] |

| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation.[4] | Irritant | Warning[4] |

1.2 Interpretation for the Laboratory Professional

-

Skin Irritation (H315): Direct contact with the powdered substance can cause localized inflammation, redness, and discomfort. Prolonged or repeated exposure may lead to dermatitis. This underscores the critical importance of preventing skin contact through appropriate gloves and protective clothing.

-

Serious Eye Irritation (H319): The compound poses a significant risk to the eyes. Accidental introduction of the powder can cause pain, redness, and potentially damage to the cornea. This necessitates the mandatory use of chemical safety goggles.

-

Respiratory Irritation (H335): As a fine powder, this compound can easily become airborne.[2] Inhalation of this dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] All handling of the solid should be performed in a manner that minimizes dust generation and ensures adequate ventilation.[2]

1.3 Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow provides a logical progression from hazard identification to the implementation and review of control measures.

Caption: A simple workflow for laboratory risk assessment.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The causality behind these steps is to create multiple barriers between the researcher and the chemical hazard.

2.1 Detailed Protocol for Handling Solid this compound

-

Pre-Use Inspection:

-

Engineering Controls (First Line of Defense):

-

All weighing and transfers of the solid powder must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.

-

Causality: This primary control measure captures dust at the source, preventing inhalation and minimizing contamination of the general lab environment.[2]

-

-

Personal Protective Equipment (PPE) (Second Line of Defense):

-

Dispensing and Weighing:

-

Use a scoop or spatula to gently transfer the powder. Avoid pouring directly from the bottle, which can create airborne dust.

-

Place the weigh boat inside the ventilated enclosure before taring the balance and adding the chemical.

-

Close the primary container immediately after dispensing the required amount.

-

-

Post-Handling Procedures:

-

Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.

-

Carefully remove gloves and wash hands thoroughly with soap and water.[2]

-

2.2 Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

| Parameter | Requirement | Rationale / Incompatible Materials |

| Container | Store in a tightly closed container.[2] | Prevents absorption of moisture and contamination. |

| Location | Store in a cool, dry, well-ventilated area.[2] | Reduces potential for degradation and pressure buildup. |

| Segregation | Store away from incompatible substances. | Incompatible with: - Strong oxidizing agents- Strong bases- Acid anhydrides- Acid chlorides- Strong acids[5] |

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

3.1 First-Aid Measures

| Exposure Route | Immediate Action Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4][5] |

| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5] |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][4][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

3.2 Accidental Release (Spill) Protocol

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear the appropriate PPE, including respiratory protection (N95 dust mask minimum), gloves, and eye protection.

-

Gently sweep or vacuum the spilled material. Avoid actions that generate dust.[2]

-

Place the collected material into a suitable, labeled container for disposal.[2]

-

Clean the spill area thoroughly.

-

Wash hands after the cleanup is complete.

3.3 Emergency Response Decision Tree

This diagram outlines the critical decision points following an incident.

Caption: Decision tree for responding to a lab incident.

Personal Protective Equipment (PPE) Workflow

The correct use of PPE is a critical barrier to exposure. The sequence of putting on (donning) and taking off (doffing) is designed to prevent cross-contamination.

4.1 PPE Donning and Doffing Sequence

Caption: The correct sequence for donning and doffing PPE.

-

Causality of Doffing Sequence: Gloves are removed first as they are considered the most contaminated items. The lab coat is removed next, turning it inside out to contain any contamination on its surface. Eye protection is removed last, and finally, hands are thoroughly washed to remove any potential residual contamination.

Waste Disposal

Chemical waste generators are responsible for ensuring that waste is classified and disposed of correctly according to federal, state, and local regulations.[2][6]

-

General Guidance:

-

All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix this waste with other chemical waste streams unless their compatibility is known and approved under your institution's waste management plan.

-

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

-

Conclusion

This compound is a useful research chemical, but its incomplete toxicological profile demands a high level of caution. The core safety principles are to prevent all routes of exposure—dermal, ocular, and inhalation—through the consistent application of engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the known hazards and preparing for potential emergencies, researchers can utilize this compound effectively while upholding the highest standards of laboratory safety.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2,5-Dihydroxy-p-benzenediacetic acid | C10H10O6 | CID 79628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Potential Derivatives of 2,5-Dihydroxy-1,4-benzenediacetic Acid for Drug Discovery and Development

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

To my fellow researchers, scientists, and pioneers in drug development, this guide delves into the untapped potential of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). While recognized for its role as a linker in the construction of metal-organic frameworks (MOFs)[1], the true value of DHBDA may lie in its versatile core structure—a hydroquinone backbone flanked by two carboxylic acid moieties. This unique arrangement of functional groups presents a rich landscape for chemical modification, offering a pathway to a diverse library of novel derivatives with significant therapeutic promise.

This document is not a mere compilation of existing data but rather a strategic whitepaper designed to inspire and guide your research. We will explore the logical derivatization pathways of the DHBDA core, grounded in established chemical principles and supported by evidence from analogous phenolic structures. Our focus will be on the "why" behind synthetic choices, linking molecular design to predictable outcomes in biological activity. We will dissect the key reactive sites, propose high-yield synthetic protocols, and discuss the anticipated structure-activity relationships that will drive your discovery programs forward.

The Core Moiety: this compound (DHBDA)

This compound, with the chemical formula (HO)₂C₆H₂(CH₂CO₂H)₂, is a crystalline powder at room temperature[2]. Its structure is characterized by a central benzene ring substituted with two hydroxyl groups at positions 2 and 5, and two acetic acid groups at positions 1 and 4. This hydroquinone-diacetic acid structure provides two primary sites for chemical derivatization: the phenolic hydroxyl groups and the carboxylic acid groups.

| Property | Value | Reference |

| CAS Number | 5488-16-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₆ | [3] |

| Molecular Weight | 226.18 g/mol | [3] |

| Melting Point | 281-283 °C (decomposes) | [2][4] |

| Appearance | Powder or crystals | [2] |

The inherent biological activity of phenolic acids, particularly their antioxidant properties, is well-documented[5][6]. The hydroquinone motif within DHBDA is a classic antioxidant pharmacophore, capable of donating hydrogen atoms to neutralize free radicals. The di-acid functionality, meanwhile, offers opportunities for prodrug strategies, improved pharmacokinetics, and targeted delivery.

Strategic Derivatization Pathways

The derivatization of DHBDA can be logically approached by targeting its two key functional groups. The following sections will detail the synthetic strategies for creating esters, ethers, and amides, along with the scientific rationale for pursuing these modifications.

Esterification of the Carboxylic Acid Groups

Esterification of the carboxylic acid moieties is a primary strategy for increasing the lipophilicity of DHBDA. This modification can enhance cell membrane permeability and oral bioavailability, crucial parameters in drug design.

The conversion of a carboxylic acid to an ester masks the polar acidic proton, leading to a more neutral and fat-soluble molecule. This is a common prodrug approach, where the ester is designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent drug. Furthermore, the nature of the alcohol used for esterification can be varied to fine-tune the pharmacokinetic profile of the resulting derivative.

This classic acid-catalyzed esterification is a straightforward and cost-effective method for producing simple alkyl esters of DHBDA.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol or methanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) (0.1-1.0 mol%)[7].

-

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.

Caption: Fischer Esterification of DHBDA.

Etherification of the Phenolic Hydroxyl Groups

Alkylation of the phenolic hydroxyl groups to form ethers is another valuable derivatization strategy. This modification can protect the hydroxyl groups from oxidation, further increase lipophilicity, and potentially introduce new biological activities.

The phenolic hydroxyl groups are key to the antioxidant activity of DHBDA. However, they are also susceptible to metabolic oxidation. Converting them to ethers can improve metabolic stability. Moreover, the introduction of different alkyl or aryl groups can lead to new interactions with biological targets.

This method involves the deprotonation of the phenolic hydroxyl groups with a base, followed by nucleophilic attack on an alkyl halide.

Step-by-Step Methodology:

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as potassium carbonate (K₂CO₃) (2.2 eq), to deprotonate the phenolic hydroxyls.

-

Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (2.2 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ether derivative by column chromatography.

Caption: Williamson Ether Synthesis on DHBDA.

Amidation of the Carboxylic Acid Groups

Converting the carboxylic acid groups to amides introduces a hydrogen bond donor and acceptor moiety, which can significantly alter the biological activity profile of the parent molecule.

Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets[2]. By reacting DHBDA with a library of different amines, a diverse set of derivatives with varying steric and electronic properties can be generated, enabling a thorough exploration of the structure-activity relationship.

This protocol offers a direct and efficient method for amide bond formation, avoiding the need for pre-activation of the carboxylic acid[2].

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of Nickel(II) chloride (NiCl₂) (10 mol%)[2].

-

Amine Addition: Stir the mixture at 80°C for 10 minutes, then add the desired amine (2.4 eq)[2].

-

Reaction Execution: Seal the vessel and stir the mixture at 110°C for 20 hours[2].

-

Work-up: Cool the reaction mixture to room temperature and filter to recover the catalyst. Wash the combined filtrate with 1 M HCl and then with a saturated sodium bicarbonate solution[2].

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. Purify the product by flash column chromatography[2].

Caption: Nickel-Catalyzed Amidation of DHBDA.

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data on DHBDA derivatives is limited, we can infer potential activities based on the extensive research on related phenolic and benzoic acid compounds.

Antioxidant Activity

The hydroquinone core of DHBDA is a strong predictor of antioxidant activity. The ability of the phenolic hydroxyls to donate hydrogen atoms is central to this effect.

-

SAR Insights:

-

Ester and Amide Derivatives: Derivatization of the carboxylic acid groups is not expected to significantly diminish the intrinsic antioxidant activity of the hydroquinone ring.

-

Ether Derivatives: Conversion of the phenolic hydroxyls to ethers will abolish the hydrogen-donating ability, likely leading to a loss of antioxidant activity.

-

The antioxidant activity of phenolic acids is strongly influenced by the number and position of hydroxyl groups[5][8]. The 2,5-dihydroxy substitution pattern in DHBDA is analogous to gentisic acid, which is known to be a potent antioxidant[5][9].

-

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties, often linked to their antioxidant activity and their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Derivatives of 2,5-disubstituted-1,3,4-oxadiazoles, which can be synthesized from benzoic acid derivatives, have shown anti-inflammatory effects[10].

-

SAR Insights:

-

Increased lipophilicity through esterification may enhance the cellular uptake of DHBDA derivatives, potentially leading to improved anti-inflammatory effects.

-

The introduction of specific amide functionalities could lead to interactions with the active sites of inflammatory enzymes.

-

Anticancer Activity

Phenolic compounds have been investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways. Chalcone derivatives, which can be synthesized from phenolic precursors, have shown significant cytotoxic effects on cancer cells[11]. Similarly, various benzoic acid derivatives have been explored as anticancer agents[12].

-

SAR Insights:

-

The planar aromatic core of DHBDA provides a scaffold that can be functionalized to interact with DNA or enzyme active sites.

-

Derivatization with nitrogen-containing heterocycles via amidation could lead to compounds with enhanced anticancer potential.

-

Characterization of DHBDA Derivatives

The structural elucidation of newly synthesized DHBDA derivatives will rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will be crucial for confirming the presence of new functional groups (e.g., the appearance of signals for alkyl protons in esters and ethers, and amide N-H protons). The disappearance of the carboxylic acid proton signal will indicate successful esterification or amidation.

-

¹³C NMR will provide evidence for the formation of new carbonyl carbons (esters, amides) or ether linkages.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized derivatives.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic changes in the vibrational frequencies of functional groups, such as the appearance of a C=O stretch for esters at a different wavenumber compared to the carboxylic acid, and the appearance of N-H stretches for amides.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its symmetrical structure and readily derivatizable functional groups offer a logical and efficient path to creating a diverse chemical library. By applying established synthetic methodologies such as Fischer esterification, Williamson ether synthesis, and catalyzed amidation, researchers can systematically modify the core structure to enhance its drug-like properties.

The anticipated biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are grounded in the well-established pharmacology of related phenolic compounds. The true potential of DHBDA, however, will only be realized through the synthesis and biological evaluation of its derivatives. This guide provides a strategic framework for initiating such a research program, with the ultimate goal of translating the chemical potential of this versatile molecule into tangible therapeutic benefits.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 5488-16-4 [chemicalbook.com]

- 5. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives [mdpi.com]

- 7. xb.haut.edu.cn [xb.haut.edu.cn]

- 8. Structure and Antioxidant Activity of Polyphenols Derived from Propolis | MDPI [mdpi.com]

- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]

- 12. preprints.org [preprints.org]

A Technical Guide to 2,5-Dihydroxy-1,4-benzenediacetic Acid: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA), a bifunctional aromatic organic compound, has emerged as a significant building block in the field of materials science and coordination chemistry. Its rigid structure, featuring two carboxylic acid moieties and two hydroxyl groups on a central benzene ring, makes it an exceptional linker for the construction of advanced functional materials. This guide provides an in-depth exploration of DHBDA, covering its synthesis, characterization, and its burgeoning applications in the development of metal-organic frameworks (MOFs), fluorescent sensors, and biomedical systems. As a senior application scientist, this document aims to deliver not only procedural knowledge but also the underlying scientific principles that govern the utility of this versatile molecule.

I. Synthesis and Characterization of this compound

The purity and structural integrity of DHBDA are paramount for its successful application. This section details a reliable synthetic route and the key characterization techniques to ensure the quality of the final product.

A. Synthesis of DHBDA

A common and effective method for the synthesis of DHBDA involves the reaction of p-benzoquinone with ethyl cyanoacetate, followed by hydrolysis of the resulting diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate intermediate.[1]

Experimental Protocol: Synthesis of this compound [1]

Part 1: Synthesis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate

-

Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a 250-mL dropping funnel, place a mixture of 30 mL of ethyl cyanoacetate and 100 mL of ethanol. The flask should be situated in a water bath to maintain room temperature.

-

Preparation of Reactant Solutions:

-

In a 1-liter flask, dissolve 54 g (0.5 mole) of p-benzoquinone in 500 mL of 95% ethanol by warming to 40°C. Once dissolved, add 56 g (0.5 mole) of ethyl cyanoacetate and stir until a complete solution is formed. Transfer the majority of this solution to the 500-mL dropping funnel.

-

Prepare a solution of 100 mL of concentrated ammonium hydroxide in 150 mL of water and place it in the 250-mL dropping funnel.

-

-

Reaction Execution:

-

Introduce 25 mL of concentrated ammonium hydroxide into the 3-liter reaction flask.

-

Begin stirring and add the solutions from both dropping funnels simultaneously and at a uniform rate over approximately 45 minutes.

-

Continue stirring for an additional 10 minutes after the addition is complete.

-

-

Isolation of Intermediate:

-

Allow the reaction mixture to stand for 1 hour, during which a purplish-red precipitate will form.

-

Collect the precipitate by suction filtration and wash it three times with ethanol. The resulting solid is diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate.

-

Part 2: Hydrolysis to this compound

-

Hydrolysis Setup: Transfer the dried intermediate (approximately 36 g, 0.11 mole) to a 1-liter round-bottomed flask fitted with a reflux condenser.

-

Hydrolysis Reaction:

-

Add a mixture of 210 mL of concentrated hydrochloric acid and 190 mL of water to the flask.

-

Reflux the mixture gently at first, then more vigorously, for approximately 20 hours until hydrolysis is complete.

-

-

Purification and Isolation:

-

To the hot solution, add 180 mL of water and 4 g of activated carbon (e.g., Norit A).

-

Stir and boil the mixture for 3 minutes, then filter it rapidly through a Büchner funnel.

-

Cool the filtrate to 20°C or below to crystallize the product.

-

Collect the light-colored crystals of this compound by filtration. A yield of approximately 18 g (72%) can be expected.

-

-

Recrystallization (Optional): For higher purity, dissolve the product in boiling water (approximately 375 mL for 18 g of product), treat with activated carbon, and filter while hot. Upon cooling, snow-white crystals of DHBDA will form.

An alternative synthetic route involves the hydrolysis of 1,4-benzenediacetic acid, 2,5-bis(acetyloxy)-.[2] The protected diacid is dissolved in a dilute aqueous solution of sulfuric acid and stirred until the deprotection is complete. The product is then extracted with an organic solvent like ethyl acetate.[2]

Diagram of DHBDA Synthesis Pathway

Caption: Synthetic route to this compound.

B. Physicochemical Properties

A summary of the key physicochemical properties of DHBDA is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₆ | [3][4] |

| Molecular Weight | 226.18 g/mol | [3][4] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 281-283 °C (decomposes) | [5] |

| Solubility | Soluble in hot water, ethanol, and other polar organic solvents. | [1] |

| CAS Number | 5488-16-4 | [2] |

C. Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized DHBDA is crucial. The following are expected spectroscopic characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of DHBDA is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid groups, and the acidic protons of the carboxyl and hydroxyl groups. The exact chemical shifts will depend on the solvent used.[3]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the hydroxyl and carboxylic acid groups (around 3500-2500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations.[3]

II. Application in Metal-Organic Frameworks (MOFs)

The rigid and multitopic nature of DHBDA makes it an excellent organic linker for the construction of MOFs. The hydroxyl and carboxylate groups can coordinate with various metal ions to form robust, porous frameworks with tunable properties.

A. Rationale for DHBDA in MOF Synthesis

The choice of DHBDA as a linker is driven by several key factors:

-

Structural Rigidity: The benzene core provides a rigid scaffold, leading to predictable and stable framework structures.

-

Multiple Coordination Sites: The two carboxylic acid groups and two hydroxyl groups offer multiple points of connection to metal centers, allowing for the formation of diverse network topologies.

-

Functional Pores: The presence of hydroxyl groups within the pores of the resulting MOFs can enhance their affinity for specific guest molecules through hydrogen bonding interactions.

B. General MOF Synthesis Protocol using DHBDA

A common method for the synthesis of DHBDA-based MOFs is the solvothermal method. This involves heating a mixture of the DHBDA linker, a metal salt, and a solvent in a sealed container. The specific conditions will vary depending on the desired MOF structure and the metal ion used.

Experimental Protocol: Solvothermal Synthesis of a Zn-DHBDA MOF (Representative)

This protocol is adapted from established procedures for similar dicarboxylate linkers.[6][7]

-

Reactant Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 22.6 mg) and a zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in a suitable solvent or solvent mixture (e.g., 10 mL of N,N-dimethylformamide (DMF)).

-

Solvothermal Reaction:

-

Seal the vial tightly.

-

Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

-

Allow the oven to cool down to room temperature slowly.

-

-

Product Isolation and Activation:

-

Decant the mother liquor and wash the crystalline product with fresh DMF several times.

-

To remove residual DMF from the pores, immerse the crystals in a more volatile solvent, such as ethanol, for several days, periodically replacing the solvent.

-

Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores.

-

Diagram of MOF Synthesis Workflow

Caption: General workflow for the solvothermal synthesis of a DHBDA-based MOF.

III. Fluorescent Sensing Applications

The inherent fluorescence of many aromatic compounds, including DHBDA and its derivatives, can be exploited for the development of chemosensors. The interaction of the hydroxyl and carboxyl groups with specific analytes, particularly metal ions, can lead to a measurable change in the fluorescence properties of the molecule.

A. Principle of Fluorescence Sensing

The hydroxyl groups on the DHBDA molecule can act as binding sites for metal ions. Upon coordination, the electronic properties of the DHBDA linker can be altered, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. This change in fluorescence intensity or wavelength can be correlated to the concentration of the target analyte.

B. Potential for Metal Ion Detection

DHBDA-based materials, particularly MOFs, hold promise for the selective detection of various metal ions. The ordered and porous structure of MOFs can pre-organize the DHBDA linkers, potentially enhancing their sensitivity and selectivity towards specific metal ions. For instance, luminescent MOFs have been successfully employed for the detection of various analytes.[8][9][10] The presence of the dihydroxy functionality in DHBDA suggests a potential affinity for hard metal cations.

Experimental Protocol: General Procedure for Fluorescence Sensing of Metal Ions

-

Preparation of Sensor Suspension: Disperse a small amount of the DHBDA-based material (e.g., a luminescent MOF) in a suitable solvent (e.g., ethanol or water) to form a stable suspension.

-

Fluorescence Measurement:

-

Record the baseline fluorescence emission spectrum of the suspension.

-

Add a known concentration of the target metal ion solution to the suspension.

-

After a short incubation period, record the fluorescence emission spectrum again.

-

-

Data Analysis: Analyze the change in fluorescence intensity at the emission maximum to determine the response of the sensor to the metal ion.

Diagram of "Turn-On" Fluorescence Sensing Mechanism

Caption: Schematic of a "turn-on" fluorescence sensing mechanism.

IV. Biomedical Applications: A Frontier for DHBDA-Based Materials

The biocompatibility and high porosity of MOFs make them attractive candidates for various biomedical applications, particularly in drug delivery. While specific research on DHBDA-based MOFs for biomedical applications is still emerging, the inherent properties of this linker suggest significant potential.

A. Rationale for DHBDA in Drug Delivery

-

Biocompatibility: The organic nature of DHBDA and the use of biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) can lead to the formation of non-toxic MOFs.

-

High Drug Loading Capacity: The porous structure of DHBDA-based MOFs can accommodate a large amount of therapeutic molecules.

-

Controlled Release: The interactions between the drug molecules and the functional groups within the MOF pores (i.e., the hydroxyl groups of DHBDA) can be tuned to control the release rate of the drug.

B. Potential for Doxorubicin Delivery

Doxorubicin, a widely used anticancer drug, is a potential candidate for encapsulation within DHBDA-based MOFs. The aromatic nature of doxorubicin could lead to favorable π-π stacking interactions with the benzene rings of the DHBDA linkers, while hydrogen bonding with the hydroxyl groups could further enhance loading and control release. Several studies have demonstrated the successful loading and release of doxorubicin from various MOFs.[11]

Experimental Protocol: General Procedure for Doxorubicin Loading into a DHBDA-MOF

-

MOF Activation: Activate the synthesized DHBDA-MOF by heating under vacuum to ensure the pores are empty.

-

Drug Loading:

-

Prepare a solution of doxorubicin in a suitable solvent (e.g., water or a buffer solution).

-

Immerse a known amount of the activated MOF in the doxorubicin solution.

-

Stir the mixture for a specified period (e.g., 24 hours) to allow for the diffusion of the drug into the MOF pores.

-

-

Isolation of Drug-Loaded MOF:

-

Separate the drug-loaded MOF from the solution by centrifugation.

-

Wash the MOF with fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

-

Quantification of Drug Loading: Determine the amount of encapsulated doxorubicin by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.

Diagram of Drug Delivery Workflow

Caption: Workflow for loading and delivering a drug using a DHBDA-based MOF.

V. Conclusion and Future Outlook

This compound is a molecule of significant scientific and technological interest. Its straightforward synthesis and versatile chemical nature make it a valuable component in the design of advanced materials. The ability to form robust and functional metal-organic frameworks opens up a vast landscape of possibilities in gas storage, catalysis, and separation. Furthermore, the nascent exploration of DHBDA-based materials in fluorescent sensing and biomedical applications, particularly drug delivery, suggests a promising future. As research in these areas continues to evolve, the demand for high-quality, well-characterized DHBDA is expected to grow, solidifying its role as a cornerstone in the development of next-generation functional materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2,5-Dihydroxy-p-benzenediacetic acid | C10H10O6 | CID 79628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dihydroxy-1,4-benzenediacetic Acid in Metal-Organic Frameworks

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). DHBDA presents a unique combination of coordination sites through its carboxylate groups and redox-active hydroquinone moiety, making it a compelling building block for functional porous materials. These materials are of significant interest for applications in catalysis, gas storage and separation, and as platforms for drug delivery. This guide details the intrinsic properties of DHBDA, offers generalized yet detailed protocols for the synthesis of DHBDA-based MOFs, outlines essential characterization techniques, and discusses potential applications, particularly within the realm of drug development. The protocols provided herein are designed to be adaptable starting points for the synthesis of novel MOF structures.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, owing to their tunable structures and functionalities. The judicious selection of organic linkers is paramount in dictating the resultant properties of the MOF. This compound (DHBDA), with its rigid phenylene core functionalized with two carboxylic acid moieties and two hydroxyl groups, offers a strategic advantage in the design of advanced MOFs.

The two carboxylic acid groups serve as robust coordination sites, facilitating the formation of stable, extended networks with a variety of metal ions or clusters.[1] What distinguishes DHBDA is the presence of the hydroquinone unit. This integrated functionality imparts redox activity to the resulting MOF, opening avenues for applications in catalysis and electrochemistry. Furthermore, the hydroxyl groups can participate in hydrogen bonding, influencing the framework's interaction with guest molecules, or they can be targeted for post-synthetic modification to introduce further functionality.[1]

This guide will provide researchers with the foundational knowledge and practical protocols to explore the rich potential of DHBDA in the construction of novel metal-organic frameworks.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is crucial for designing successful MOF synthesis strategies.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₆ | [2] |

| Molecular Weight | 226.18 g/mol | [2] |

| Appearance | Powder or crystals | [2] |

| Melting Point | 281-283 °C (decomposes) | [2] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | |

| CAS Number | 5488-16-4 | [1] |

Synthesis of DHBDA-Based Metal-Organic Frameworks: Generalized Protocols

The synthesis of DHBDA-based MOFs typically proceeds via solvothermal or hydrothermal methods. The following protocols are generalized starting points and may require optimization based on the desired metal ion and target topology. The principles are adapted from established methods for MOFs synthesized with structurally similar linkers, such as 2,5-dihydroxyterephthalic acid and its derivatives.[3][4]

General Workflow for DHBDA-MOF Synthesis

The overall process for synthesizing and characterizing DHBDA-based MOFs is outlined below.

Caption: A schematic overview of the key stages in the synthesis and evaluation of DHBDA-based MOFs.

Protocol 1: Solvothermal Synthesis of a Transition Metal-DHBDA MOF (e.g., with Zn²⁺, Cu²⁺)

This protocol is a representative example for the synthesis of a DHBDA-based MOF with divalent transition metals.

Materials:

-

This compound (DHBDA)

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 22.6 mg) in 10 mL of DMF. In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent mixture, for instance, 5 mL of DMF and 1 mL of deionized water.

-

Reaction Mixture: Combine the two solutions in the 20 mL scintillation vial. The molar ratio of linker to metal can be varied to optimize crystallinity and phase purity.

-

Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at a temperature between 80 °C and 120 °C for 24 to 72 hours. The optimal temperature and time will depend on the specific metal and desired crystal size.

-

Isolation and Washing: After cooling the reaction vessel to room temperature, crystals will have formed. Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Activation: To activate the MOF and remove solvent molecules from the pores, immerse the washed crystals in a volatile solvent like ethanol or acetone for 24-48 hours, replacing the solvent several times. Subsequently, dry the sample under vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The activation conditions should be carefully chosen to avoid framework collapse.

Protocol 2: Hydrothermal Synthesis of a Lanthanide-DHBDA MOF (e.g., with La³⁺, Ce³⁺, Eu³⁺)